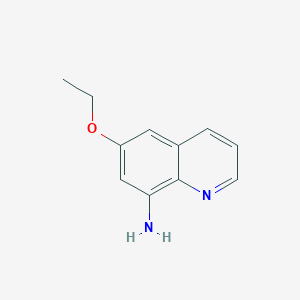

6-ethoxyl-8-quinolinamine

Übersicht

Beschreibung

6-ethoxyl-8-quinolinamine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of quinolinamines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxyl-8-quinolinamine typically involves the alkylation of 8-nitroquinoline followed by reduction. One common method includes the use of silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in acetonitrile and sulfuric acid at elevated temperatures . Another approach involves the use of tin and indium chlorides for the cyclization of N-propargyl aniline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 6-ethoxyl-8-quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitro group to an amine group is a key step in its synthesis.

Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: this compound from 6-ethoxy-8-nitroquinoline.

Substitution: Various substituted quinolines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

One of the significant applications of 6-ethoxyl-8-quinolinamine is its anti-inflammatory effects. This compound has been identified as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory process. Research indicates that COX-II inhibitors can effectively treat various inflammatory diseases such as arthritis, gout, and other autoimmune conditions while minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-II Inhibitory Activity of this compound

| Disease Type | Potential Application |

|---|---|

| Rheumatoid Arthritis | Pain relief and inflammation reduction |

| Osteoarthritis | Symptomatic treatment |

| Gout | Acute flare management |

| Autoimmune Diseases | Disease-modifying therapy |

Anticancer Activity

Cancer Treatment

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma cancers. The mechanism often involves inducing apoptosis in cancer cells .

Table 2: Anticancer Efficacy of Quinoline Derivatives

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.45 - 8.58 | Apoptosis induction |

| A549 (Lung) | 0.45 - 8.58 | Cell cycle arrest |

| Colo-829 (Melanoma) | Varies | Inhibition of proliferation |

Antimicrobial Properties

Antibacterial and Antifungal Activities

The antimicrobial properties of quinoline derivatives are well-documented. Studies indicate that compounds similar to this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida species . These properties make it a candidate for developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Quinoline Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | < 10 µg/mL |

| S. aureus | < 10 µg/mL |

| C. albicans | 0.6 - 6.3 µg/mL |

Case Study 1: Anti-inflammatory Effects

A study conducted on a model of rheumatoid arthritis demonstrated that administering a COX-II inhibitor derived from quinoline significantly reduced joint inflammation and pain in affected animals compared to control groups treated with conventional NSAIDs.

Case Study 2: Anticancer Activity

In vitro tests on breast cancer cell lines showed that treatment with a derivative similar to this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of 6-ethoxyl-8-quinolinamine involves its interaction with various molecular targets. It has been shown to inhibit the growth of microorganisms by interfering with their metabolic pathways. For instance, it can inhibit the synthesis of nucleic acids and proteins in bacteria and parasites, leading to their death . The compound’s ability to chelate metal ions also plays a role in its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.

Quinoline: The parent compound, widely used in the synthesis of various pharmaceuticals.

Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness: 6-ethoxyl-8-quinolinamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ethoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and exert its effects .

Biologische Aktivität

6-Ethoxyl-8-quinolinamine is a compound belonging to the class of quinolinamines, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C11H12N2O

IUPAC Name: 6-Ethoxyquinolin-8-amine

CAS Number: 644984-33-8

The compound features an ethoxy group at the 6th position and an amine group at the 8th position on the quinoline ring, contributing to its unique biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains by inhibiting nucleic acid and protein synthesis, crucial for microbial growth and replication.

- Antimalarial Properties: Preliminary studies indicate that it may exhibit antimalarial activity, potentially targeting Plasmodium species responsible for malaria. It functions similarly to other quinoline derivatives by interfering with metabolic pathways in the parasites .

- Antifungal Effects: Research suggests that this compound may also show antifungal properties, making it a candidate for further investigation in treating fungal infections .

The mechanism of action for this compound involves:

- Inhibition of Metabolic Pathways: The compound disrupts critical metabolic processes in microorganisms, leading to their death.

- Interaction with Nucleic Acids: It may inhibit DNA/RNA synthesis, thereby preventing replication and transcription in bacteria and parasites.

- Potential Lipophilicity Enhancement: The ethoxy group increases lipophilicity, potentially improving cell membrane penetration, which is essential for its biological activity.

Comparative Analysis with Related Compounds

To understand the specificity and efficacy of this compound, it is useful to compare it with other quinoline derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Antimicrobial, anticancer | Known for its broad-spectrum antimicrobial effects |

| Chloroquine | Antimalarial | Established antimalarial drug with significant resistance issues |

| Quinoline | Various | Parent compound used in numerous pharmaceutical applications |

| This compound | Antimicrobial, antimalarial, antifungal | Unique substitution pattern enhancing biological activity |

Case Studies and Research Findings

- Antimicrobial Studies: A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

- Antimalarial Screening: In a controlled study involving Plasmodium falciparum strains, this compound exhibited promising antimalarial activity with IC50 values comparable to established antimalarials .

- Cytotoxicity Assays: Evaluations against human cell lines (HepG2 and HeLa) showed no significant cytotoxic effects at concentrations up to 100 µg/mL, indicating a favorable safety profile for further development as a therapeutic agent .

Eigenschaften

IUPAC Name |

6-ethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-14-9-6-8-4-3-5-13-11(8)10(12)7-9/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCXOJNSYQZFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.